6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common synthetic route includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with appropriate reagents to form the desired compound. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the thiadiazole ring. Common reagents used in these reactions include acids, bases, and organic solvents.
Scientific Research Applications
6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine has been studied for various scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antimicrobial agent against various bacterial strains.
Medicine: Research indicates its potential use as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
- 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide
- 5-methyl-1,3,4-thiadiazole-2-thiol Compared to these compounds, 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine exhibits unique properties such as higher stability and enhanced biological activity .
Properties
Molecular Formula |
C13H14N8S2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H14N8S2/c1-7-2-4-8(5-3-7)16-12-18-9(17-10(14)19-12)6-22-13-21-20-11(15)23-13/h2-5H,6H2,1H3,(H2,15,20)(H3,14,16,17,18,19) |
InChI Key |
RSLMKUCNKHEGCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NN=C(S3)N |
Origin of Product |
United States |
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